1-(4-Chloro-2-mercaptophenyl)propan-2-one
Description
1-(4-Chloro-2-mercaptophenyl)propan-2-one is a substituted propan-2-one derivative featuring a 4-chloro-2-mercaptophenyl group attached to the ketone moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (mercapto) substituents, influencing its physicochemical properties and interactions with metal ions or organic substrates .
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(4-chloro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4H2,1H3 |
InChI Key |
AMOWMVVODPPAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chloro-2-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-mercaptophenol with propanone under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(4-Chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-2-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(4-Chloro-2-mercaptophenyl)propan-2-one, enabling comparative analysis of substituent effects on reactivity, stability, and functional applications.
1-(4-Chlorophenylimino)-1-(phenylhydrazono)propan-2-one
- Structure: Features a phenylhydrazono-imino group instead of the mercapto substituent.
- Inhibition Efficiency: Demonstrated 88.3–91.3% corrosion inhibition efficiency on mild steel in 1.0 M HCl, attributed to the electron-rich imino/hydrazono groups adsorbing onto metal surfaces .
- Thermal Stability : Lower thermal stability compared to mercapto derivatives due to weaker S–metal interactions.
1-(Benzothiazol-2'-ylthio)propan-2-one
- Structure : Contains a benzothiazole-thioether group instead of the mercaptophenyl unit.
- Synthesis : Prepared via α-chloroacetone and 2-mercaptobenzothiazole in refluxing acetone (yield >90%) .
- Applications : Used in synthesizing α,β-unsaturated ketones for pharmaceuticals. The sulfur atom enhances coordination with transition metals, enabling catalytic applications .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Structure : Cyclopropyl substitution at the ketone’s β-position.
- Molecular Formula : C₁₂H₁₃ClO; CAS: 123989-29-7 .
- Properties : The cyclopropyl group increases steric hindrance, reducing reactivity in nucleophilic additions compared to mercapto derivatives.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Structure : Chalcone derivative with an α,β-unsaturated ketone system.
- Synthesis: Prepared via Claisen-Schmidt condensation (4-chlorobenzaldehyde and 4-hydroxyacetophenone) .
- Applications : Exhibits UV absorption and fluorescence properties, making it suitable for optoelectronic materials. The absence of sulfur limits metal-binding capacity compared to mercapto analogs .
Comparative Data Table
Key Findings from Comparative Studies
- Electronic Effects: The mercapto group in 1-(4-Chloro-2-mercaptophenyl)propan-2-one enhances electron density at the aromatic ring, improving metal coordination compared to imino or cyclopropyl analogs .
- Reactivity : Thioether derivatives (e.g., benzothiazolylthio) exhibit higher thermal stability and synthetic versatility than mercapto derivatives due to reduced susceptibility to oxidation .
Notes
- Data Limitations : Direct experimental data on 1-(4-Chloro-2-mercaptophenyl)propan-2-one are scarce; comparisons rely on structural analogs.
- Synthetic Opportunities : Palladium-catalyzed α-arylation (as in ) could be adapted for synthesizing the target compound .
Biological Activity
1-(4-Chloro-2-mercaptophenyl)propan-2-one is a compound characterized by the presence of a chloro group and a mercapto group on a phenyl ring, along with a propan-2-one moiety. This unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span various fields, including antimicrobial, anticancer, and anti-inflammatory therapies.
The compound can be synthesized through various methods, typically involving the reaction of 4-chloro-2-mercaptophenol with propan-2-one under specific conditions. Its chemical reactivity includes:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: The carbonyl group can be reduced to alcohol derivatives.
- Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Antimicrobial Activity
Research indicates that 1-(4-Chloro-2-mercaptophenyl)propan-2-one exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to inhibit the growth of cancer cell lines, including those associated with breast and prostate cancers. The compound's mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis. IC50 values for various cancer cell lines range from 3 to 14 µM, indicating promising therapeutic effects .
Anti-inflammatory Activity
1-(4-Chloro-2-mercaptophenyl)propan-2-one has also shown anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. Compounds derived from this structure have exhibited up to 89% inhibition of IL-6 at concentrations as low as 10 µg/mL .
The biological activity of 1-(4-Chloro-2-mercaptophenyl)propan-2-one is primarily attributed to its interaction with specific enzymes and proteins within biological systems. The presence of the chloro and mercapto groups enhances its binding affinity to active sites, thereby modulating enzymatic activity and influencing biochemical pathways involved in inflammation and cancer progression.
Comparative Analysis
The following table summarizes the biological activities of 1-(4-Chloro-2-mercaptophenyl)propan-2-one compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(4-Chloro-2-mercaptophenyl)propan-2-one | MIC: 40–50 µg/mL | IC50: 3–14 µM | Inhibition: IL-6 (89%) |
| 1-(4-Methylthio)phenylpropan-2-one | Moderate | IC50: 10–20 µM | Moderate |
| 1-(4-Chloro)phenylpropan-2-one | Low | IC50: >20 µM | Low |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy: A study conducted by Roxana et al. demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .
- Anticancer Research: Research published in MDPI indicated that the compound effectively reduced cell viability in human leukemia cell lines, supporting its role as an anticancer agent through apoptosis induction .
- Inflammation Studies: Another study assessed the anti-inflammatory effects in animal models, showing significant reductions in inflammatory markers after treatment with this compound, further validating its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
